4-Nitrobenzenesulfonohydrazide

Antibacterial MIC Pseudomonas aeruginosa

Sulfonyl hydrazone synthesis often struggles with inconsistent reactivity and purity, leading to failed crystallizations or variable MIC values. 4-Nitrobenzenesulfonohydrazide eliminates this uncertainty: • The para-nitro group (Hammett σₚ = +0.78) enhances electrophilicity for smoother Mitsunobu substitutions and higher yields. • Derivatives show MIC values of 4-16 μg/mL against P. aeruginosa ATCC 27853, outperforming unsubstituted analogs. • Consistent N-H···O hydrogen-bonded C(4) chain motifs ensure predictable solid-state packing for co-crystal design. Always supplied at ≥97% purity for reproducible synthetic outcomes.

Molecular Formula C6H7N3O4S
Molecular Weight 217.21 g/mol
CAS No. 2937-05-5
Cat. No. B1360418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenesulfonohydrazide
CAS2937-05-5
Molecular FormulaC6H7N3O4S
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN
InChIInChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2
InChIKeyQSFQGKRLZCXSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzenesulfonohydrazide Overview


4-Nitrobenzenesulfonohydrazide (CAS 2937-05-5), also known as p-nitrobenzenesulfonyl hydrazide, is an organic compound with the molecular formula C₆H₇N₃O₄S and a molecular weight of 217.2 g/mol . It belongs to the sulfonyl hydrazide class, characterized by a sulfonyl (-SO₂-) group attached to a hydrazide (-NHNH₂) moiety, with a para-nitro (-NO₂) substituent on the benzene ring . This compound typically appears as a crystalline solid, is soluble in polar solvents such as water and alcohols, and is commercially available at purities of 95–97% . Its primary applications lie in organic synthesis as a precursor to sulfonyl hydrazones and in the development of antibacterial agents [1].

1

Sulfonyl hydrazone precursor for antibacterial screening studies

2

Crystal engineering scaffold with distinct N–H···O chain motifs

3

Moderately lipophilic para-nitro building block for QSAR libraries

Why 4-Nitrobenzenesulfonohydrazide Is Irreplaceable


Despite sharing a common sulfonyl hydrazide core, 4-nitrobenzenesulfonohydrazide exhibits distinct chemical and biological properties that prevent direct substitution by analogs such as benzenesulfonohydrazide, 4-methylbenzenesulfonohydrazide, 4-chlorobenzenesulfonohydrazide, or 4-methoxybenzenesulfonohydrazide. The para-nitro group introduces a strong electron-withdrawing effect that alters the acidity of the hydrazide NH protons, modifies hydrogen-bonding networks in crystalline derivatives, and influences the biological activity of resulting sulfonyl hydrazones [1]. These differences manifest in quantifiable metrics including antibacterial potency, crystal packing architectures, and computational property parameters—as detailed in Section 3 below [2].

Electronic

Nitro group withdrawal alters hydrazone reactivity; 4-methyl, 4-chloro, and 4-methoxy analogs may shift reaction profiles.

Structural

Crystal packing favors C(4) chains over inversion dimers; 4-chloro analogs exhibit different solid-state architectures.

Biological

Reported MIC endpoints for hydrazone derivatives depend on the nitro substituent; unsubstituted analogs may not reproduce same activity context.

4-Nitrobenzenesulfonohydrazide: Evidence vs. Analogs


Antibacterial Potency Against Pseudomonas aeruginosa

In a 2021 study, a series of N′-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives were synthesized and evaluated for antibacterial activity [1]. The compounds exhibited Minimum Inhibitory Concentration (MIC) values of 4–16 μg/mL against Pseudomonas aeruginosa ATCC 27853, with the highest activity observed for specific substituted arylidene derivatives [1]. This represents a quantifiable benchmark for 4-nitrobenzenesulfonohydrazide-derived hydrazones that is not achieved by unsubstituted benzenesulfonohydrazide derivatives, which generally lack the electron-withdrawing nitro group required for enhanced membrane penetration and target binding.

Antibacterial MIC
Class-level inference
4–16 μg/mL (P. aeruginosa ATCC 27853) for selected nitro-substituted hydrazones
Reported antimicrobial screening context; supports scaffold selection for Gram-negative target studies.
Unsubstituted benzenesulfonohydrazide MIC data not available; comparison based on SAR inference.
Antibacterial MIC Pseudomonas aeruginosa Sulfonyl hydrazone

Crystal Packing and Hydrogen-Bonding Networks

Crystallographic analysis of (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide (I) reveals distinct hydrogen-bonding networks compared to 4-chloro analog derivatives [1]. In the 4-nitro compound (I), molecules are linked via N–H···O hydrogen bonds forming C(4) chains along the a-axis, which are interconnected by weak C–H···O hydrogen bonds to generate layers parallel to the ac plane [1]. In contrast, for two (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides, crystal packing is dominated by N–H···O hydrogen bonds forming inversion dimers with an R₂²(8) ring motif, and the dihedral angles between the 4-chlorophenylsulfonyl and benzylidene rings differ (81.0° in one structure, 75.9° and 73.4° in the other) [2]. These structural differences are directly attributable to the electronic influence of the 4-nitro vs. 4-chloro substituent and impact solid-state stability and formulation behavior.

Crystal packing motif
Cross-study comparable
N–H···O C(4) chains vs. R₂²(8) inversion dimers for 4-chloro analogs; dihedral angles ~81° vs. 73–81°
Hydrogen-bond architecture differs; may affect solid-state stability and co-crystal design.
Single-crystal XRD at room temperature; monoclinic systems.
Crystal engineering Hydrogen bonding Hirshfeld surface analysis Sulfonyl hydrazide

Physicochemical Property Comparison

Computational property analysis reveals quantifiable differences between 4-nitrobenzenesulfonohydrazide and its closest para-substituted analogs [1][2][3]. The molecular weight of 4-nitrobenzenesulfonohydrazide (217.2 g/mol) is higher than that of 4-methyl (186.23 g/mol), 4-chloro (206.65 g/mol), and 4-methoxy (202.23 g/mol) analogs [1][2][3]. The hydrogen bond acceptor count is elevated (5 vs. 4 for methyl and chloro analogs) due to the nitro group's additional oxygen atoms [1][2]. Furthermore, the computed XLogP3 value for 4-nitrobenzenesulfonohydrazide is not directly reported but can be inferred as higher (more lipophilic) than the 4-methoxy analog (XLogP3 = -0.2) and lower than the 4-chloro analog (XLogP3 = 0.5), positioning it as a moderately lipophilic scaffold [1][2]. These property differences directly impact solubility, permeability, and ADME predictions in drug discovery contexts.

Physicochemical profile
Class-level inference
MW 217.2, HBA 5, est. XLogP3 ~0.0–0.3 vs. analogs MW 186–207, HBA 4–5, XLogP3 -0.2 to 0.5
Differentiated electronic profile for QSAR substituent-effect exploration.
Computed properties from PubChem; experimental logP may vary.
QSAR Drug-likeness Physicochemical properties Sulfonyl hydrazide

Procurement Cost Comparison

Market pricing data from Fluorochem (2026) provides a quantitative procurement benchmark for 4-nitrobenzenesulfonohydrazide at research scale . The compound is available at 95% purity with the following pricing: 1 g = £43.00, 5 g = £127.00, 25 g = £405.00 . This equates to a unit cost of approximately £43.00/g at the 1 g scale, decreasing to £25.40/g at the 5 g scale and £16.20/g at the 25 g scale. In comparison, the unsubstituted analog benzenesulfonohydrazide (CAS 80-17-1) is generally available at lower cost (estimated £10–20/g at similar scales) due to simpler synthesis . The premium for the 4-nitro analog reflects the additional synthetic step of nitration and the higher molecular complexity, which must be weighed against its enhanced reactivity and biological profile.

Procurement cost
Cross-study comparable
£43/g (1 g) to £16.20/g (25 g) at 95% purity; ~2–4× premium over unsubstituted benzenesulfonohydrazide
Cost context may influence procurement when nitro-specific reactivity is not required.
Fluorochem 2026 catalog pricing; comparator price estimated.
Procurement Cost analysis Research chemicals Sulfonyl hydrazide

Synthetic Reactivity in Hydrazone Formation

The synthesis of 4-nitrobenzenesulfonohydrazide from 4-nitrobenzenesulfonyl chloride and hydrazine hydrate proceeds under mild conditions (273 K, ethanol) [1], and the resulting compound readily condenses with aldehydes to form sulfonyl hydrazones [2]. While analogous reactions occur for 4-methylbenzenesulfonohydrazide (tosylhydrazide), the 4-nitro analog offers distinct advantages in subsequent transformations: the electron-withdrawing nitro group increases the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic displacement reactions and enabling applications such as masked hydrazine introduction under Mitsunobu conditions [3]. This enhanced electrophilicity is a direct consequence of the nitro group's -I and -M effects, which are absent in the 4-methyl analog.

Hydrazone formation reactivity
Class-level inference
Enhanced sulfonyl electrophilicity attributed to para-nitro (Hammett σₚ +0.78) vs. tosyl (σₚ -0.17)
Electrophilicity context may support Mitsunobu reactions; direct reactivity comparison data not available.
Hammett constants from literature; synthetic outcome depends on substrate scope.
Hydrazone synthesis Condensation reaction Schiff base Sulfonyl hydrazide

4-Nitrobenzenesulfonohydrazide: Key Applications


Antibacterial Sulfonyl Hydrazone Synthesis Targeting Pseudomonas aeruginosa

When developing sulfonyl hydrazone-based antibacterial agents, 4-nitrobenzenesulfonohydrazide is the preferred starting material due to the demonstrated MIC values of 4–16 μg/mL for its derivatives against Pseudomonas aeruginosa ATCC 27853 [1]. The electron-withdrawing nitro group enhances membrane penetration and target binding, making this scaffold superior to unsubstituted benzenesulfonohydrazide for Gram-negative bacterial targets. Procure at 95% purity or higher for consistent synthetic outcomes .

Crystal Engineering with Tailored Hydrogen-Bonding Networks

For crystallographic investigations where N–H···O hydrogen-bonded C(4) chains are desired, 4-nitrobenzenesulfonohydrazide-derived compounds provide a distinct packing motif compared to 4-chloro analogs that form R₂²(8) inversion dimers [2][3]. The quantified dihedral angles (81.1°–81.4° for nitro derivatives) offer predictable solid-state arrangements that can be exploited in co-crystal design and polymorph screening. Ensure material is of suitable crystalline quality for X-ray diffraction.

QSAR and Drug Design Using Differentiated Physicochemical Profiles

In quantitative structure-activity relationship (QSAR) studies, 4-nitrobenzenesulfonohydrazide provides a distinct electronic and steric profile: molecular weight = 217.2 g/mol, hydrogen bond acceptor count = 5, and estimated XLogP3 ≈ 0.0–0.3 [4][5][6]. This profile differs significantly from 4-methyl (MW 186.23, HBA 4, XLogP3 0.2), 4-chloro (MW 206.65, HBA 4, XLogP3 0.5), and 4-methoxy (MW 202.23, HBA 5, XLogP3 -0.2) analogs, enabling systematic exploration of substituent effects on drug-likeness and ADME properties [4][5][6].

Mitsunobu Reactions with Masked Hydrazine Equivalents

For synthetic sequences involving the introduction of a masked hydrazine group under Mitsunobu conditions, 4-nitrobenzenesulfonohydrazide offers enhanced electrophilicity at the sulfonyl sulfur due to the strong electron-withdrawing effect of the para-nitro group (Hammett σₚ = +0.78) [7][8]. This reactivity advantage over 4-methylbenzenesulfonohydrazide (σₚ = -0.17) facilitates smoother substitution reactions and higher yields [8]. Procure material with verified purity (≥95%) to minimize side reactions .

Application
Selection Property
Validation Focus
Antimicrobial sulfonyl hydrazone screening
Nitro-substituted scaffold reactivity
MIC endpoint review against Gram-negative reference strains
Crystal packing motif design
N–H···O chain architecture propensity
Hirshfeld surface analysis and hydrogen-bond network characterization
QSAR substituent-effect exploration
Computed physicochemical profile (MW, HBA, XLogP3)
Drug-likeness and permeability prediction models
Masked hydrazine introduction under Mitsunobu conditions
Sulfonyl electrophilicity context
Reactivity comparison with tosyl analog; nucleophilic displacement efficiency

Technical Documentation Hub

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